4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyrazole ring with a thiophene ring, linked by a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde typically involves the following steps:
Knoevenagel Condensation: Thiophene-2-carboxaldehyde is reacted with ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products:
Oxidation: 4-(1H-Pyrazol-4-YL)thiophene-2-carboxylic acid.
Reduction: 4-(1H-Pyrazol-4-YL)thiophene-2-methanol.
Substitution: 4-(1H-Pyrazol-4-YL)-5-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-(1H-Pyrazol-1-YL)thiophene-2-boronic acid: Shares the pyrazole-thiophene structure but with a boronic acid group instead of a carbaldehyde.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazole derivative with different substituents, showing varied biological activities.
Uniqueness: 4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6N2OS |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c11-4-8-1-6(5-12-8)7-2-9-10-3-7/h1-5H,(H,9,10) |
InChI Key |
RJOFGWXTNUMKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=CNN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.